molecular formula C32H62CuO4 B8730427 Copper dipalmitate CAS No. 22992-96-7

Copper dipalmitate

Cat. No.: B8730427
CAS No.: 22992-96-7
M. Wt: 574.4 g/mol
InChI Key: GYPBUYJSHBFNEJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper dipalmitate is a useful research compound. Its molecular formula is C32H62CuO4 and its molecular weight is 574.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22992-96-7

Molecular Formula

C32H62CuO4

Molecular Weight

574.4 g/mol

IUPAC Name

copper;hexadecanoate

InChI

InChI=1S/2C16H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

GYPBUYJSHBFNEJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction flask was charged 20.77 g (0.08 mole) of palmitic acid, 60 g methanol and 0.50 g of tetraethylammonium chloride hydrate. Copper foil was used as the anode and a graphite rod as the cathode. A blue solid precipitated during the reaction which had to be removed from the anode surface. After passing 9,690 coulombs of electricity, 3.77 g (0.05 g mole) of copper was consumed. The solid was then filtered and dried to give a blue solid material of copper palmitate containing 15.1% copper.
Quantity
20.77 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Name
Copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.